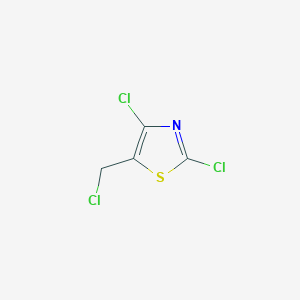
ethyl N-(2-oxopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-oxopentyl)carbamate, also known as EOC, is a carbamate derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of ethyl N-(2-oxopentyl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. ethyl N-(2-oxopentyl)carbamate has been shown to inhibit AChE activity in vitro and in vivo, leading to an increase in acetylcholine levels in the brain. This mechanism of action has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(2-oxopentyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function in animal models. ethyl N-(2-oxopentyl)carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Moreover, ethyl N-(2-oxopentyl)carbamate has been shown to have antiviral and anticancer activities, which may be attributed to its ability to inhibit enzymes involved in viral replication and cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(2-oxopentyl)carbamate has several advantages as a reagent in lab experiments, including its high purity, stability, and low toxicity. Moreover, ethyl N-(2-oxopentyl)carbamate is relatively easy to synthesize and can be obtained in high yields. However, ethyl N-(2-oxopentyl)carbamate also has some limitations, such as its limited solubility in water and some organic solvents. Moreover, ethyl N-(2-oxopentyl)carbamate may react with some functional groups, such as amino and hydroxyl groups, which may limit its applicability in certain reactions.
Direcciones Futuras
There are several future directions for the research on ethyl N-(2-oxopentyl)carbamate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the synthesis of biologically active compounds, such as antiviral and anticancer agents. Moreover, the development of new synthetic methods for ethyl N-(2-oxopentyl)carbamate and its derivatives may lead to the discovery of new compounds with improved properties and applications. Finally, the development of new analytical techniques for the detection and quantification of ethyl N-(2-oxopentyl)carbamate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Métodos De Síntesis
Ethyl N-(2-oxopentyl)carbamate can be synthesized using different methods, including the reaction of ethyl carbamate with 3-pentanone in the presence of a base catalyst. Another method involves the reaction of ethyl carbamate with 1-chloro-3-pentanone in the presence of a base catalyst. The yield of ethyl N-(2-oxopentyl)carbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Ethyl N-(2-oxopentyl)carbamate has been widely used in scientific research due to its potential applications in various fields. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as antiviral and anticancer agents. ethyl N-(2-oxopentyl)carbamate has also been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). Moreover, ethyl N-(2-oxopentyl)carbamate has been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in drug delivery, imaging, and sensing.
Propiedades
Número CAS |
104681-97-2 |
|---|---|
Nombre del producto |
ethyl N-(2-oxopentyl)carbamate |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
Clave InChI |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
SMILES canónico |
CCCC(=O)CNC(=O)OCC |
Sinónimos |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



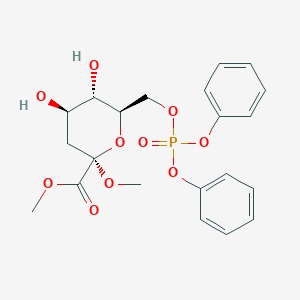
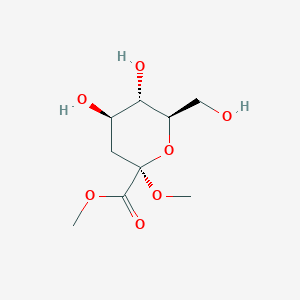
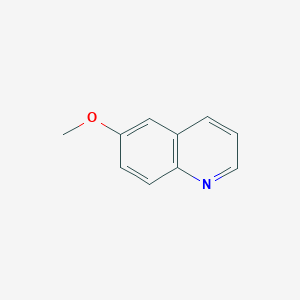


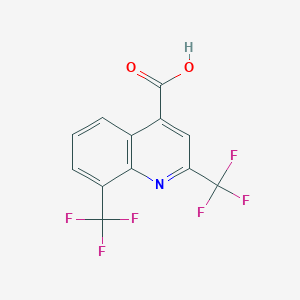
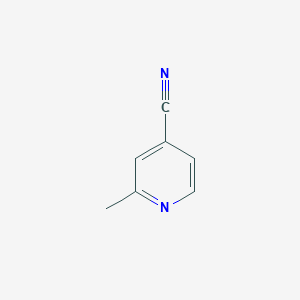
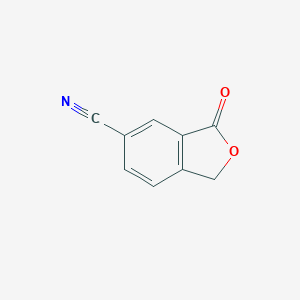
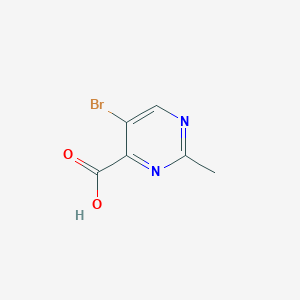
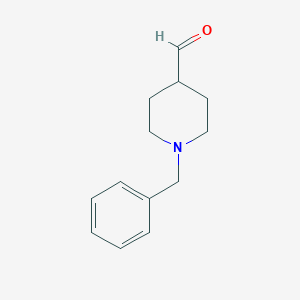
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
